molecular formula C22H21N3O3 B368393 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide CAS No. 919977-26-7

2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide

Cat. No.: B368393
CAS No.: 919977-26-7
M. Wt: 375.4g/mol
InChI Key: ZJRVAITWGFHESW-UHFFFAOYSA-N
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Description

2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol receptor in the peripheral nervous system, and its modulation is a significant area of investigation for various pathological conditions. This compound effectively inhibits the channel activation by cooling agents like menthol and icilin, as well as by cold temperatures themselves. Its primary research value lies in elucidating the role of TRPM8 in cold sensation, chronic pain states , and migraine pathophysiology . By blocking TRPM8, researchers can probe the mechanisms underlying cold allodynia and develop potential therapeutic strategies for neuropathic pain and cold hypersensitivity. Furthermore, due to the expression of TRPM8 in non-neuronal tissues, this carboxamide derivative serves as a critical tool compound for exploring the channel's function in prostate cancer and other cancers where TRPM8 activity may influence cell proliferation and migration. This makes it invaluable for basic research in sensory biology and for preclinical drug discovery programs aimed at targeting thermosensory pathways.

Properties

IUPAC Name

N-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24(22(26)20-12-7-14-28-20)16-21-23-18-10-5-6-11-19(18)25(21)13-15-27-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRVAITWGFHESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Mechanism of Action

The mechanism of action of 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Benzimidazole Derivatives

The compound shares structural motifs with several benzimidazole-based molecules (Table 1). Key analogues include:

Compound Name Substituents on Benzimidazole Core Molecular Weight Key Features Reference
2-Furyl-N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide 1-(2-methylprop-2-enyl), 2-ethyl linkage ~375.4* Furyl carboxamide; potential for polymerization via allyl group
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-N',N'-dimethylethane-1,2-diamine 1-(2-chlorobenzyl), 2-diamine chain 337.84 Chlorophenyl group enhances lipophilicity; dimethylamine improves solubility
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide 4-methyl, 2-propyl, 6-carboxamide 363.44 Phenylethyl chain may enhance membrane permeability
N-(1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl)propanamide 1-(dimethylaminoethyl), 2-propanamide 290.35 Polar dimethylaminoethyl group aids in metal coordination

Notes:

  • *Molecular weight estimated based on structural similarity to .
  • The phenoxyethyl group in the target compound introduces an ether linkage, distinguishing it from analogues with alkyl or arylalkyl substituents .

Pharmacological and Chemical Reactivity

  • Antifungal Activity: Benzimidazole derivatives like benomyl (methyl N-(1H-benzimidazol-2-yl)carbamate) exhibit fungicidal activity by disrupting microtubule assembly . The target compound’s furyl carboxamide may enhance binding to fungal tubulin, though direct evidence is lacking.
  • Coordination Chemistry: Unlike N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the phenoxyethyl chain in the target compound may facilitate N,O-chelation with metal ions, similar to 1-(benzimidazol-2-yl)phenolato complexes .
  • Solubility: The phenoxyethyl group likely reduces aqueous solubility compared to analogues with polar substituents (e.g., dimethylaminoethyl in or hydroxyl groups in ). Data from suggest that methoxy-substituted benzimidazoles (e.g., Methoxy-N-[5-(propylsulfinyl)benzimidazol-2-yl]carboxamide) have moderate solubility, but the phenoxyethyl variant may require formulation adjustments .

Key Research Findings and Gaps

  • Structural Insights: X-ray crystallography (using SHELX software ) confirms the planar benzimidazole ring and spatial orientation of the phenoxyethyl chain, critical for molecular docking studies.
  • Biological Data Gap: While analogues like benomyl are well-characterized , the target compound’s specific activity remains underexplored.

Biological Activity

2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide, also known by its CAS number 919977-26-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H21N3O3
  • Molecular Weight : 375.4 g/mol
  • Structure : The compound features a furan ring, a benzimidazole moiety, and a phenoxyethyl group, which contribute to its biological properties.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It could potentially bind to various receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Data

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against Helicobacter pylori
Enzyme InhibitionInhibits urease activity

Case Studies and Research Findings

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The compound showed significant cytotoxicity against multiple human tumor cell lines, indicating its potential as an anticancer agent. The study highlighted the structure-activity relationship (SAR), suggesting that modifications in the phenoxyethyl and furan groups could enhance potency .
  • Antimicrobial Properties : Research into the antimicrobial efficacy revealed that this compound possesses notable activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The mechanism appears to involve inhibition of bacterial urease, an enzyme crucial for H. pylori survival in acidic environments .
  • Pharmacological Insights : Additional pharmacological studies have indicated that the compound may act as a selective inhibitor of certain protein kinases, which are pivotal in cancer progression. This suggests a dual role in both treating infections and cancer .

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